molecular formula C12H14Cl2N2O2 B5092932 2-[(dichloroacetyl)amino]-N-(propan-2-yl)benzamide

2-[(dichloroacetyl)amino]-N-(propan-2-yl)benzamide

Cat. No.: B5092932
M. Wt: 289.15 g/mol
InChI Key: CJWVMOKBMWUALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(dichloroacetyl)amino]-N-(propan-2-yl)benzamide is a chemical compound with the molecular formula C12H14Cl2N2O2 It is a benzamide derivative, characterized by the presence of a dichloroacetyl group and an isopropyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(dichloroacetyl)amino]-N-(propan-2-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(dichloroacetyl)amino]-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-[(dichloroacetyl)amino]-N-(propan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(dichloroacetyl)amino]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(dichloroacetyl)amino]-N-(4-methoxyphenyl)benzamide
  • 2-Chloro-N-{2-[(dichloroacetyl)amino]ethyl}benzamide
  • 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide

Uniqueness

2-[(dichloroacetyl)amino]-N-(propan-2-yl)benzamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity.

Properties

IUPAC Name

2-[(2,2-dichloroacetyl)amino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2/c1-7(2)15-11(17)8-5-3-4-6-9(8)16-12(18)10(13)14/h3-7,10H,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWVMOKBMWUALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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